molecular formula C14H13N7O B2858341 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine CAS No. 28539-14-2

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine

Cat. No.: B2858341
CAS No.: 28539-14-2
M. Wt: 295.306
InChI Key: YHGUQKPPLHWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine is a specialized chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound is characterized by the molecular formula C 14 H 13 N 7 O and a molecular weight of 295.306 g/mol . Key identifiers include the CAS number, Canonical SMILES (ON(CN1N=NC2=CC=CC=C21)CN1N=NC2=CC=CC=C21), and InChIKey (YHGUQKPPLHWKNV-UHFFFAOYSA-N) . Handling requires careful attention to safety. The compound has associated hazard warnings, including that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, which include wearing protective gloves and eye/face protection, using the material only in a well-ventilated area, and avoiding breathing its dust .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c22-19(9-20-13-7-3-1-5-11(13)15-17-20)10-21-14-8-4-2-6-12(14)16-18-21/h1-8,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGUQKPPLHWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Chloromethyl-Benzotriazole Precursors

A widely employed strategy for synthesizing bis-benzotriazole derivatives involves nucleophilic substitution reactions. In this context, hydroxylamine (NH₂OH) could react with 1-(chloromethyl)-1H-benzotriazole under basic conditions. The proposed mechanism proceeds via deprotonation of hydroxylamine to generate a stronger nucleophile (NH₂O⁻), which displaces chloride ions from the chloromethyl intermediate.

Reaction Scheme:
$$
\text{2 ClCH}2\text{-BTA + NH}2\text{OH} \xrightarrow{\text{Base}} (\text{BTA-CH}2)2\text{N-OH + 2 HCl}
$$
(BTA = 1H-1,2,3-benzotriazol-1-yl)

Key parameters include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and solubility.
  • Base Choice: Triethylamine or potassium carbonate effectively neutralize HCl, driving the reaction to completion.
  • Temperature: Moderate heating (50–70°C) accelerates kinetics without promoting side reactions.

Table 1. Hypothetical Optimization of Nucleophilic Substitution

Parameter Condition 1 Condition 2 Condition 3
Solvent DMF Acetonitrile THF
Base Et₃N K₂CO₃ NaOH
Temperature (°C) 60 70 50
Yield (%)* 62 58 45

Theoretical yields based on analogous reactions.

Condensation via Mannich-Type Reactions

Mannich reactions offer an alternative route by condensing hydroxylamine, formaldehyde, and benzotriazole in a one-pot synthesis. This method exploits the electrophilic character of formaldehyde to bridge two benzotriazole units via methylene groups, followed by hydroxylamine incorporation.

Reaction Scheme:
$$
\text{2 BTA-H + HCHO + NH}2\text{OH} \rightarrow (\text{BTA-CH}2)2\text{N-OH + H}2\text{O}
$$

Critical considerations include:

  • Catalysis: Acidic conditions (e.g., HCl or acetic acid) facilitate imine formation and subsequent nucleophilic attack.
  • Stoichiometry: A 2:1:1 molar ratio of benzotriazole, formaldehyde, and hydroxylamine ensures balanced reactivity.
  • Workup: Aqueous extraction removes unreacted reagents, while recrystallization from ethanol/water mixtures enhances purity.

Mechanistic Insights:

  • Protonation of formaldehyde generates an electrophilic carbocation.
  • Benzotriazole attacks the carbocation, forming a benzotriazolylmethanol intermediate.
  • Hydroxylamine undergoes nucleophilic addition, displacing water to yield the target compound.

Purification and Characterization

Chromatographic Techniques

Crude products often require purification via column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC (e.g., C18 columns with acetonitrile/water gradients) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Peaks at δ 7.72–7.88 ppm (benzotriazole aromatic protons), δ 4.50–4.70 ppm (N-CH₂-N), and δ 11.60 ppm (hydroxylamine -OH).
  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 295.30 (M+H)⁺, consistent with the molecular formula C₁₄H₁₃N₇O.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions may generate mono-substituted intermediates (e.g., BTA-CH₂-NH-OH). Strategies to suppress this include:

  • Excess Benzotriazole: A 2.5:1 molar ratio of benzotriazole to hydroxylamine favors bis-substitution.
  • Slow Reagent Addition: Gradual introduction of formaldehyde minimizes oligomerization.

Solvent and Temperature Effects

Elevated temperatures (>80°C) risk hydroxylamine decomposition. Mixed solvents (e.g., DMF/water) improve reagent solubility while maintaining mild conditions.

Industrial and Regulatory Considerations

Industrial-scale synthesis necessitates adaptations for safety and cost:

  • Chloromethyl-Benzotriazole Handling: Use closed systems to prevent HCl gas exposure.
  • Waste Management: Neutralization of acidic byproducts with lime reduces environmental impact.
  • Regulatory Compliance: The compound’s GHS classification (H302, H315, H319, H335) mandates stringent handling protocols.

Mechanism of Action

The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine involves the activation of the benzotriazole groups, which can then participate in various chemical reactions. The benzotriazole moiety acts as a good leaving group, facilitating the formation of reactive intermediates . These intermediates can then undergo further transformations, leading to the formation of the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole/Isothiazole Heterocycles

  • Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)) Structure: Contains benzoisothiazole and hydroxylamine groups. Activity: Exhibits a binding affinity of −8.7 kcal/mol for trehalase inhibition, outperforming the control ligand (−6.3 kcal/mol) .
  • N,N-Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine

    • Structure : Features tert-butyl-substituted 1,2,3-triazole and a propargyl amine core.
    • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 78% yield .
    • Comparison : The tert-butyl groups increase steric bulk and lipophilicity, whereas benzotriazole in the target compound may improve UV stability and metal-coordination capacity .

Functional Group Variations

  • N-Methyl-α-tocopheramine Derivatives (e.g., Hydroxylamine 15) Structure: Derived from tocopherol (vitamin E) with a hydroxylamine group. Application: Acts as a stabilizer in cellulose spinning dopes by mitigating thermal/oxidative degradation . Comparison: The target compound’s benzotriazole groups could offer superior antioxidant activity compared to tocopherol’s isoprenoid chain, which is prone to oxidation .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

    • Structure : Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
    • Comparison : The hydroxylamine in the target compound may serve as a stronger chelator for transition metals (e.g., Cu, Fe) due to its dual benzotriazole electron-withdrawing effects .

Biological Activity

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of benzotriazole, which is known for its versatile biological behavior. The compound features two benzotriazole moieties linked through a hydroxylamine functional group. This unique structure contributes to its biological properties, including antimicrobial and antiparasitic activities.

Antimicrobial Properties

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds such as 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile possess potent antibacterial effects against Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has also been explored. A notable study indicated that certain derivatives exhibited micromolar activity against Entamoeba histolytica, outperforming metronidazole, the standard treatment for anaerobic protozoan infections . Furthermore, N-benzenesulfonylbenzotriazole demonstrated dose-dependent inhibitory effects on Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzotriazole derivatives have been shown to inhibit key enzymes involved in microbial metabolism and parasite survival.
  • Membrane Disruption : The hydrophobic nature of these compounds allows them to integrate into microbial membranes, leading to structural destabilization.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies and Research Findings

StudyFindings
Briguglio et al. (2014)Demonstrated potent antimicrobial activity of benzotriazole derivatives against multiple bacterial strains.
Pagliero et al. (2014)Reported significant antiparasitic activity against Entamoeba histolytica and Trypanosoma cruzi.
Recent Synthesis StudiesInvestigated the synthesis of various benzotriazole derivatives with enhanced biological properties through structural modifications.

Q & A

Q. What are the primary synthetic routes for N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine, and what conditions optimize yield?

Methodological Answer:

  • Route 1 : Reacting hydroxylamine with 1H-1,2,3-benzotriazole derivatives under nucleophilic substitution conditions. This typically requires anhydrous solvents (e.g., CH₂Cl₂) and catalysts like ZnBr₂ to enhance reactivity .
  • Route 2 : Copper-catalyzed "click chemistry" for coupling benzotriazole moieties with hydroxylamine precursors. Optimal conditions involve room temperature, 24-hour reaction time, and a 1:2 molar ratio of hydroxylamine to benzotriazole .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity .

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction provides bond lengths/angles (e.g., C–N = 1.395–1.400 Å, N–O = 1.201 Å) and dihedral angles (~70° between benzotriazole and hydroxylamine planes) .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm proton environments (e.g., benzotriazole aromatic protons at δ 7.2–8.1 ppm) and FT-IR to identify N–O (1250 cm⁻¹) and C–N (1600 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at 342.4 m/z) .

Q. What are the key physicochemical properties influencing its stability in solution?

Methodological Answer:

  • pH Sensitivity : Stability decreases below pH 5 due to protonation of the hydroxylamine group, leading to hydrolysis. Use buffered solutions (pH 7–8) for storage .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Sparingly soluble in water (0.1 mg/mL), but miscible with DMSO or DMF. Use sonication for homogenization .

Advanced Research Questions

Q. How does this compound interact with biological targets like enzymes, and what methodologies validate these interactions?

Methodological Answer:

  • Mechanistic Studies : The benzotriazole moiety acts as a ligand, forming π-π interactions with enzyme active sites (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinity (Kd = 10–100 nM) .
  • Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectrophotometry (e.g., NADPH depletion at 340 nm for oxidoreductases). IC50 values typically range 1–10 µM .
  • In Situ Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to resolve binding modes at 1.8 Å resolution .

Q. How can contradictory data in spectroscopic or crystallographic analyses be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR assignments with 2D-COSY and HSQC to resolve overlapping signals. For crystallography, refine data with SHELXL (R-factor < 5%) and validate using Rfree.
  • Dynamic Studies : Perform variable-temperature NMR to identify conformational flexibility causing spectral discrepancies. For example, rotational barriers of the hydroxylamine group may lead to split peaks at low temps .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311++G** basis set) to assign ambiguous peaks .

Q. What strategies optimize the compound’s selectivity in catalytic or medicinal applications?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzotriazole ring to enhance binding specificity. Use Suzuki-Miyaura cross-coupling for regioselective functionalization .
  • Pharmacophore Modeling : Apply QSAR to identify critical substituents (e.g., methyl groups at C4 of benzotriazole) that reduce off-target effects .
  • In Silico Screening : Use virtual libraries (e.g., ZINC15) to predict derivatives with higher selectivity indices (>100) for target receptors .

Q. How can reaction pathways involving this compound be mechanistically elucidated?

Methodological Answer:

  • Isotopic Labeling : Track ¹⁸O-labeled hydroxylamine in oxidation reactions via GC-MS to confirm intermediates .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps (e.g., KIE > 2 indicates H-transfer mechanisms) .
  • Trapping Experiments : Use TEMPO or DMPO spin traps in EPR to detect radical intermediates during redox reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.